4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]thiomorpholine
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Overview
Description
4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]thiomorpholine is a complex organic compound that features a pyrazole ring substituted with a 3-fluorophenyl group and a 5-methylfuran-2-yl group The compound also contains a thiomorpholine moiety, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]thiomorpholine typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a one-pot three-component reaction involving an α, β-unsaturated ketone, hydrazine derivatives, and a suitable catalyst under microwave irradiation.
Substitution Reactions: The 3-fluorophenyl and 5-methylfuran-2-yl groups are introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Thiomorpholine Introduction: The thiomorpholine moiety is incorporated through nucleophilic substitution reactions, typically involving thiomorpholine and a suitable leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially altering its electronic properties.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated precursors and nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the thiomorpholine ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Various substituted derivatives depending on the nucleophiles used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Medicine
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]thiomorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]thiomorpholine is unique due to its combination of a pyrazole ring with a thiomorpholine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3OS/c1-14-5-6-18(24-14)19-15(12-22-7-9-25-10-8-22)13-23(21-19)17-4-2-3-16(20)11-17/h2-6,11,13H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQMZOQDPJDVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2CN3CCSCC3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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